2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride
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Overview
Description
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a variety of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are often optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: A precursor in the synthesis of the compound.
Piperidine derivatives: Compounds with similar structural features and potential biological activities.
Other pyrazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is unique due to the presence of both the pyrazole and piperidine moieties, which may confer distinct biological and chemical properties. Its iodine substituent also provides a handle for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-iodo-1-methylpyrazol-3-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3.ClH/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8;/h6,8,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFASCJPBTITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCN2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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